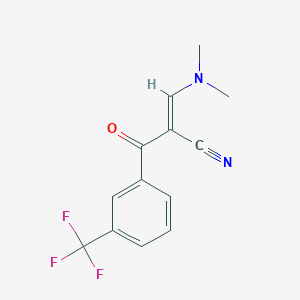

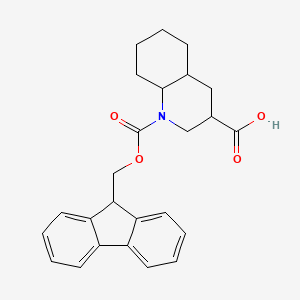

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile” is an organic molecule that contains a trifluoromethyl group, a dimethylamino group, a benzoyl group, and an acrylonitrile group . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to modify the physical, chemical, and biological properties of molecules .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions . The nitrile group could potentially undergo hydrolysis, reduction, or other transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Scientific Research Applications

Z/E-Isomerism in Related Compounds

- Study of Z/E-Isomerism : Research on similar compounds, specifically 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, explored their crystal structures and intermolecular interactions, highlighting the significance of isomerism in these compounds (Tammisetti et al., 2018).

Novel Rearrangement Reactions

- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives : Novel rearrangement reactions were observed in reactions of enaminonitrile with certain derivatives, illustrating the compound's potential in synthesizing diverse heterocyclic structures (Moustafa et al., 2011).

Use in Synthesis of Bis-heterocyclic Compounds

- Synthesis of Bis-heterocyclic Derivatives : A derivative of the compound was used in synthesizing bis-heterocyclic amine and carboxamide derivatives, indicating its utility in complex organic synthesis (Abdelrazek et al., 2012).

Applications in Polymer Chemistry

- Polymerization Studies : Research on dimethylaminobenzyl acrylate and methacrylate derivatives, including their polymerization and reactivity, underscores the role of such compounds in polymer chemistry (Hrabák et al., 1978).

Chemical Reactions and Pathways

- Cycloaddition and Zwitterion Formation : Studies on the reactions of similar compounds with olefins showed cycloaddition and zwitterion formation as competing pathways, which is crucial for understanding the chemical behavior of these molecules (Sustmann & Rogge, 1990).

Synthesis of Heteroarylindoles

- Synthesis of Novel 3-Heteroarylindoles : The compound was used in the synthesis of indolylpyrimidines, a class of meridianine natural product analogs, highlighting its role in the creation of novel organic structures (Radwan et al., 2009).

Terpolymerization in Polymer Science

- Study on Terpolymerization : A study on the terpolymerization of acrylamide, acrylic acid, and acrylonitrile, using a similar compound, adds to the understanding of polymer science and engineering (Mathakiya et al., 1998).

Use in Carbohydrate Chemistry

- Removal of Byproducts in Carbohydrate Chemistry : The compound showed effectiveness in anomeric deacylation reactions, indicating its potential in carbohydrate chemistry applications (Andersen et al., 2015).

Infrared Spectroscopy Studies

- Infrared Spectroscopy and Structure Analysis : Studies on cyano and methoxycarbonyl derivatives of similar compounds using infrared spectroscopy provided insights into their structure and bonding characteristics (Binev & Binev, 1997).

Fluorescence Properties

- Fluorescence Improvement Studies : Investigations into the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives showcased how molecular packing and substitutions impact fluorescence, relevant in photochemical applications (Percino et al., 2013).

Future Directions

properties

IUPAC Name |

(E)-3-(dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-18(2)8-10(7-17)12(19)9-4-3-5-11(6-9)13(14,15)16/h3-6,8H,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKAQKOMNTKPR-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylprop-2-enamide](/img/structure/B2477652.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)

![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B2477663.png)

![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/no-structure.png)

![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)